2'-Methoxy-6'-(trifluoromethyl)phenacyl bromide
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Overview
Description
2’-Methoxy-6’-(trifluoromethyl)phenacyl bromide is an organic compound that features a methoxy group and a trifluoromethyl group attached to a phenacyl bromide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-6’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2’-Methoxy-6’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-6’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenacyl structure can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of methoxy-substituted phenethyl alcohols.
Scientific Research Applications
2’-Methoxy-6’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Methoxy-6’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenacyl moiety. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Lacks the methoxy and trifluoromethyl groups, making it less reactive and versatile.
2’-Methoxyphenacyl Bromide: Contains a methoxy group but lacks the trifluoromethyl group, resulting in different reactivity and stability.
6’-(Trifluoromethyl)phenacyl Bromide: Contains a trifluoromethyl group but lacks the methoxy group, affecting its chemical properties and applications.
Uniqueness
2’-Methoxy-6’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H8BrF3O2 |
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Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-bromo-1-[2-methoxy-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-8-4-2-3-6(10(12,13)14)9(8)7(15)5-11/h2-4H,5H2,1H3 |
InChI Key |
LNFMFVDQUZQHDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
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